N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13-3-6-15(7-4-13)23-20(27)12-29-21-25-17(11-28-21)10-19(26)24-16-8-5-14(2)18(22)9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCALNRYXUVGGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Molecular Formula
The molecular formula for this compound is .
Key Functional Groups
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Thiazole Ring : Contributes to biological activity through enzyme inhibition.
- Acetamide Linkage : Provides stability and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including:
-
VEGFR Inhibition : Compounds targeting the VEGFR pathway can impede tumor growth by disrupting angiogenesis.
Compound IC50 (µM) Target 3b 0.126 VEGFR 4c 0.075 VEGFR
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites of kinases involved in cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing, particularly at the S phase.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of related thiazole compounds on liver (HepG2) and prostate (PC-3) cancer cell lines, revealing IC50 values indicating moderate to high efficacy against these cells.
- HepG2 Cells : IC50 = 4.296 ± 0.2 µM
- PC-3 Cells : IC50 = 7.472 ± 0.42 µM
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials :
- 3-fluoroaniline
- Thiazole derivatives
- p-Toluidine derivatives
-
Reagents :
- Coupling agents (e.g., EDCI)
- Organic solvents (e.g., dichloromethane)
-
Reaction Conditions :
- Conducted under controlled temperature and pressure to optimize yield and purity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The target compound’s p-tolylamino group may improve receptor binding compared to simpler phenylamino groups (e.g., compound 4k) due to enhanced steric and electronic effects .
- Fluorine Impact: The 3-fluoro substituent likely increases metabolic stability and membrane permeability relative to non-fluorinated analogs like compound 5 .
- Core Structure: Unlike pyrimidine-based G1-4 or quinazolinone derivatives , the target compound’s thiazole core may favor selectivity for viral proteases or kinases .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine and sulfonamide substituents (e.g., compound 5) improve stability and target affinity .
- Heterocyclic Cores : Thiazole and triazole rings (e.g., 4k, G1-4) enhance π-π stacking with biological targets compared to simpler aromatic systems .
- Sulfide Bridges : The thioether linkage in the target compound may confer redox stability over ester or amide bonds .
Q & A
Q. What are the recommended synthetic routes for N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the thioether linkage using alkylation or thiol-disulfide exchange reactions.
- Step 3 : Coupling of the acetamide group via amidation under Schotten-Baumann conditions.
Key parameters : Temperature control (60–80°C for cyclization), solvent choice (DMF or THF for amidation), and catalysts (e.g., triethylamine for deprotonation).
Purity optimization : Use HPLC (>95% purity) and recrystallization from ethanol/water mixtures. Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : -NMR identifies protons on aromatic rings (δ 6.8–7.5 ppm) and acetamide NH (δ 8.1–8.3 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm).
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., m/z 458.12 [M+H]).
- FT-IR : Confirms thioether (C-S, ~680 cm) and amide (N-H, ~3300 cm) functionalities .
Q. How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH < 3) : Hydrolysis of the acetamide group may occur, generating free amine and carboxylic acid byproducts.
- Neutral to basic conditions (pH 7–9) : Stable for >48 hours in buffered solutions. Monitor via UV-Vis spectroscopy (λ ~270 nm) .
Advanced Research Questions
Q. What computational methods can predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or tubulin. Key interactions include hydrogen bonding with the acetamide NH and π-π stacking of aromatic rings.
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS. Validate with experimental IC values from kinase inhibition assays .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modify substituents : Replace the p-tolyl group with electron-withdrawing groups (e.g., -NO) to enhance target affinity.
- Thiazole ring variations : Introduce methyl or chloro groups at the 5-position to improve metabolic stability.
- Biological testing : Compare IC values against cancer cell lines (e.g., MCF-7, HeLa) to identify optimal substituents .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified), incubation times (48–72 hours), and controls (e.g., doxorubicin).
- Meta-analysis : Pool data from multiple studies (e.g., IC, Ki) and apply statistical tools (ANOVA, p < 0.05) to identify outliers.
- Mechanistic studies : Confirm target engagement via Western blot (e.g., phosphorylation inhibition of EGFR) .
Q. How can reaction design platforms (e.g., ICReDD) optimize synthesis efficiency?
- Quantum chemical calculations : Predict reaction pathways and transition states using Gaussian08.
- Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. DMSO) and catalysts.
- Feedback loops : Integrate experimental yield data into computational models to refine predictions .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Yield optimization : Replace column chromatography with solvent partitioning (e.g., ethyl acetate/water) for large batches.
- Impurity control : Monitor genotoxic impurities (e.g., alkyl halides) via LC-MS/MS.
- Cost-effective reagents : Substitute expensive catalysts (e.g., Pd/C) with Ni-based alternatives for hydrogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
